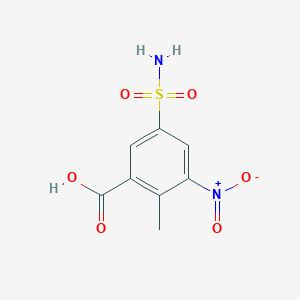![molecular formula C6H5BrN4 B1525577 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1311275-33-8](/img/structure/B1525577.png)
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Descripción general
Descripción
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrrolopyrimidines . These compounds contain a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . The molecular formula of this compound is C6H5BrN4 and it has a molecular weight of 213.03 .
Molecular Structure Analysis
The InChI code of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is 1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H, (H2,8,10,11) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of derivatives of pyrrolopyrimidine, including those related to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, has been explored for their potential in various scientific applications. For instance, derivatives have been synthesized through nucleobase anion alkylation, with X-ray analyses revealing significant differences in the positioning of the side chain relative to the heterocyclic ring, depending on the substituent at C(2) (Asaftei et al., 2009).
Chemical Synthesis Techniques
- Novel synthesis methods have been developed for pyrrolopyrimidines, including microwave-assisted formamide degradation and Dimroth rearrangement. These methods facilitate the production of compounds with potential pharmaceutical applications and provide new pathways for chemical synthesis (Deau et al., 2013).
Pharmaceutical Intermediates
- Pyrrolopyrimidines, including similar structures to 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine, are used as intermediates in the synthesis of pharmaceutical compounds. For example, their derivatives have been synthesized and evaluated for inhibitory activity against Ser/Thr kinases, highlighting their potential as intermediates in the development of kinase inhibitors (Deau et al., 2013).
Antimicrobial Activity
- Some derivatives of pyrrolopyrimidines have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Ranganatha et al., 2018).
Nucleoside Analogs
- Pyrrolopyrimidines have been used in the synthesis of nucleoside analogs, which are significant in the field of antiviral and anticancer research. Their modifications and analogs have been studied for their biological activities, such as inhibiting viral RNA synthesis or cell proliferation (Swayze et al., 1992).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety data sheet advises against dust formation and recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
While the future directions for this specific compound are not detailed in the search results, pyrrolopyrimidines have been explored for their potential as antitubercular agents . Additionally, derivatives of 7H-pyrrolo[3,2-d]pyrimidin-4-amine have been developed as BTK inhibitors for the treatment of rheumatoid arthritis .
Propiedades
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJNVSMBUJLYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265166 | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
CAS RN |
1311275-33-8 | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




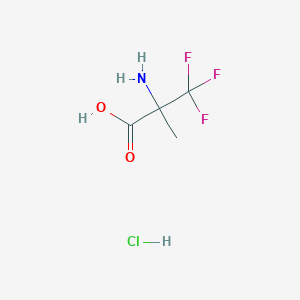
![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)

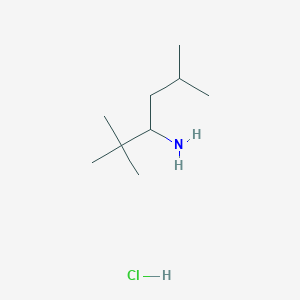
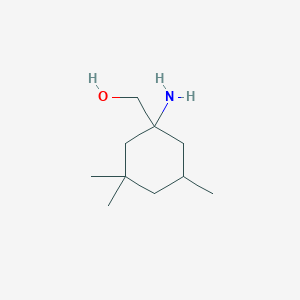
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)

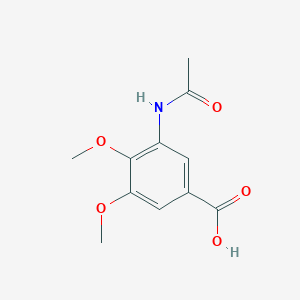
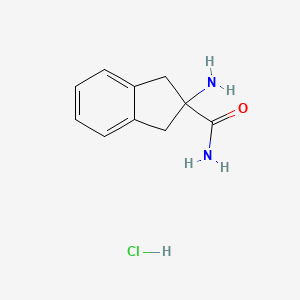
![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)
